N-(cyclohexylmethyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide
Overview
Description
N-(cyclohexylmethyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide is a useful research compound. Its molecular formula is C25H33N3O2 and its molecular weight is 407.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.25727730 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Arylpiperazine Derivatives in Neuropharmacology
Arylpiperazine derivatives, by virtue of their structural diversity, have been extensively studied for their neuropharmacological properties. For example, compounds such as buspirone, nefazodone, and trazodone, which share a structural motif with the queried compound, have been applied in the treatment of depression, psychosis, or anxiety due to their interactions with serotonin receptors and other neurotransmitter systems. The metabolism of these derivatives involves N-dealkylation to 1-aryl-piperazines, which possess a range of effects on the central nervous system (CNS), including actions on serotonin receptor-mediated pathways. These metabolites have been of interest for their potential therapeutic applications and for understanding the pharmacokinetics and pharmacodynamics of related compounds (Caccia, 2007).
Applications in Antimicrobial Research
Compounds structurally related to N-(cyclohexylmethyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide have been explored for their antimicrobial properties. Monoterpenes and related structures, for instance, show a wide range of biological activities including antimicrobial effects. The review by Marchese et al. (2017) highlights the potential use of these compounds in treating communicable diseases and in the development of new substances with antimicrobial properties, underlining the urgent need for novel antimicrobial agents due to the rise in antimicrobial resistance (Marchese et al., 2017).
Catalysis and Organic Synthesis
Recent developments in recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions feature the utilization of aryl halides and arylboronic acids with amine partners, including structures related to the queried compound. These catalyst systems are instrumental in the synthesis of a broad range of organic compounds, including pharmaceuticals and materials. Kantam et al. (2013) provide an overview of these developments, emphasizing the role of such catalysts in commercial and academic research settings (Kantam et al., 2013).
Properties
IUPAC Name |
N-(cyclohexylmethyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O2/c29-25(27-18-20-6-2-1-3-7-20)21-9-11-23(12-10-21)30-24-13-16-28(17-14-24)19-22-8-4-5-15-26-22/h4-5,8-12,15,20,24H,1-3,6-7,13-14,16-19H2,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUZWIRMODXTJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2=CC=C(C=C2)OC3CCN(CC3)CC4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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